モリブデン(VI) テトラコサヒдрат

概要

説明

. この化合物は、モリブデン酸の塩であるモリブデン酸塩に分類されます。一般的に、大きく無色またはわずかに黄色の結晶の形態で入手できる結晶性固体です。モリブデン酸アンモニウムは水に可溶であり、その溶液はわずかに酸性です。 強い酸化剤であり、還元剤と反応して熱と気体生成物を生成する可能性があります .

2. 製法

合成経路と反応条件: モリブデン酸アンモニウムは、通常、実験室で三酸化モリブデン (MoO₃) とアンモニア (NH₃) を水溶液中で反応させることにより調製されます。 反応により、モリブデン酸アンモニウムが生成されます .

工業的製法: モリブデン酸アンモニウムの工業的製法には、モリブデン精鉱を焙焼し、続いてアンモニアで浸出する工程が含まれます。アンモニア浸出工程の条件には、アンモニア濃度 25%、固液比 1/2 g/ml、浸出温度 75°C、浸出時間 60 分が含まれます。 このプロセスにより、モリブデンの浸出効率が高く、浸出生成物中のモリブデン酸アンモニウムの含有量が高くなります .

科学的研究の応用

Ammonium molybdate has a wide range of applications in scientific research, including:

作用機序

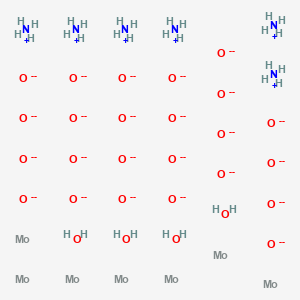

モリブデン酸アンモニウムは、モリブデン酸 (H₂MoO₄) の共役塩基であるモリブデン酸イオン (MoO₄²⁻) を介してその効果を発揮します。 モリブデン酸イオンは八面体構造をしており、アミン基とモリブデン酸イオンの酸素原子間の水素結合によって保持される層状構造を形成します . 生物系では、モリブデンはキサンチンオキシダーゼ、亜硫酸オキシダーゼ、アルデヒドオキシダーゼなど、さまざまな酵素の補酵素です .

生化学分析

Biochemical Properties

Molybdenum(6+) tetracosahydrate is involved in the function of several enzymes, proteins, and other biomolecules. It is known to catalyze oxygen transfer reactions from or to substrates using water as oxygen donor or acceptor . Molybdenum shuttles between two oxidation states, Mo IV and Mo VI .

Cellular Effects

The effects of Molybdenum(6+) tetracosahydrate on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Molybdenum(6+) tetracosahydrate exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on cellular function .

Metabolic Pathways

Molybdenum(6+) tetracosahydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that the compound plays a significant role in various biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium molybdate is typically prepared in the laboratory by reacting molybdenum trioxide (MoO₃) with ammonia (NH₃) in an aqueous solution. The reaction results in the formation of ammonium molybdate .

Industrial Production Methods: Industrial production of ammonium molybdate involves a process of roasting molybdenum concentrate followed by ammonia leaching. The conditions for the ammonia leaching process include a concentration of ammonia at 25%, a solid-liquid ratio of 1/2 g/ml, a leaching temperature of 75°C, and a leaching time of 60 minutes. This process results in a high leaching efficiency of molybdenum and a high content of ammonium molybdate in the leaching product .

化学反応の分析

反応の種類: モリブデン酸アンモニウムは、熱分解、酸化、還元など、さまざまな化学反応を起こします .

一般的な試薬と条件:

主要な生成物: モリブデン酸アンモニウムの熱分解から生成される主な生成物には、三酸化モリブデン (MoO₃) とさまざまな中間モリブデン酸化物が含まれます .

4. 科学研究への応用

モリブデン酸アンモニウムは、科学研究において幅広い用途があり、具体的には次のような分野で使用されます。

類似化合物との比較

モリブデン酸アンモニウムは、次のような他のモリブデン酸塩化合物と比較できます。

二モリブデン酸アンモニウム (ADM): ADM は、鉱石からモリブデン化合物を製造する際の中間体です。

モリブデン酸ナトリウム: モリブデン酸ナトリウムは、肥料や腐食防止剤など、さまざまな用途でモリブデンの供給源として使用される別のモリブデン酸塩化合物です.

独自性: モリブデン酸アンモニウムは、水への溶解度が高く、強い酸化性を持ち、化学、生物学、医学、工業など、さまざまな分野で幅広く使用されていることから、独自の化合物です .

生物活性

Molybdenum(6+) tetracosahydrate, a coordination complex of molybdenum, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including cytotoxicity, antibacterial and antifungal activities, and its interaction with biological systems.

Molybdenum is an essential trace element in biological systems, playing a crucial role in various enzymatic processes. Molybdenum(VI) complexes, particularly those involving tetracosahydrate forms, are noted for their interactions with biological macromolecules and potential therapeutic applications. Recent studies have highlighted the significance of these complexes in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial compounds.

Molybdenum(6+) tetracosahydrate typically exhibits a distorted octahedral geometry. The coordination environment around the molybdenum ion is influenced by the ligands attached to it. These ligands can significantly affect the biological activity of the complex.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of molybdenum complexes on various cancer cell lines. For instance, a study evaluated several molybdenum(VI) complexes against human cancer cell lines such as THP-1 and HepG2. The results indicated that most complexes were non-cytotoxic; however, some demonstrated significant cytotoxicity compared to standard chemotherapeutic agents .

The mechanism of action appears to involve the interaction of molybdenum complexes with DNA, where they bind to nitrogen positions in purine bases, potentially disrupting replication and transcription processes .

Antibacterial Activity

Molybdenum(6+) tetracosahydrate has also been tested for antibacterial properties. A notable study reported that certain molybdenum complexes exhibited superior antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Moraxella catarrhalis . The effectiveness of these complexes is attributed to their ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways.

Antifungal Activity

The antifungal properties of molybdenum complexes have been explored as well. Research indicates that these compounds can effectively inhibit fungal growth, with varying degrees of effectiveness depending on the specific structure of the complex .

Case Studies

-

Cytotoxicity Study :

- Objective : Evaluate the cytotoxic effects of molybdenum(VI) complexes on cancer cells.

- Method : MTT assay was utilized to measure cell viability after treatment with various concentrations of molybdenum complexes.

- Results : Certain complexes showed significant reduction in cell viability in HepG2 cells compared to controls, indicating potential for further development as anticancer agents.

-

Antibacterial Study :

- Objective : Assess antibacterial efficacy against multiple bacterial strains.

- Method : Disc diffusion method was employed to evaluate the inhibition zones produced by different molybdenum complexes.

- Results : Complex 3g demonstrated maximum antibacterial activity against S. aureus, suggesting its potential use in treating bacterial infections .

-

Antifungal Study :

- Objective : Investigate antifungal activity against common fungal pathogens.

- Method : Broth microdilution assays were used to determine minimum inhibitory concentrations (MICs).

- Results : All tested molybdenum complexes showed varying levels of antifungal activity, with some exhibiting MIC values lower than standard antifungal agents .

特性

IUPAC Name |

diazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPEJJSWDHEBO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2MoO4, H8MoN2O4 | |

| Record name | Ammonium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051654 | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12027-67-7, 13106-76-8 | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium molybdate(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。